2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone
Description
Key substituents include:
- Position 5: A 2-furanyl moiety, which may enhance binding affinity due to its electron-rich nature.
- Position 3: A prop-2-enyl (allyl) group, contributing molecular flexibility and possible reactivity in biological systems.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-2-7-23-20(24)18-14(15-4-3-8-25-15)11-28-19(18)22-21(23)29-10-13-5-6-16-17(9-13)27-12-26-16/h2-6,8-9,11H,1,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZFOSIMJBLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, furan derivatives, and thienopyrimidinone derivatives. These intermediates are then subjected to coupling reactions, often under specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions may target the double bonds or the thienopyrimidinone ring.
Substitution: Substitution reactions can occur at various positions on the benzodioxole, furan, or thienopyrimidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Overview
2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include benzodioxole, furan, and thienopyrimidinone moieties, suggest various biological activities that can be harnessed for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar thienopyrimidine derivatives, several compounds exhibited significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thienopyrimidine derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The presence of the benzodioxole and furan rings may enhance the interaction with microbial targets, leading to effective inhibition .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of intermediates such as benzodioxole derivatives and thienopyrimidinone derivatives. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .
Industrial Production Methods
For large-scale production, methods are optimized to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often utilized to ensure high-quality output suitable for pharmaceutical applications .
Cytotoxicity Screening
In a comprehensive study involving various thieno[2,3-d]pyrimidine derivatives, the compound was evaluated alongside other related structures for their cytotoxic effects on cancer cell lines. The results indicated that modifications in side chains significantly impacted the cytotoxic activity, highlighting the importance of structure-activity relationships (SAR) in drug development .
| Compound | IC50 Values (µmol/L) | Cancer Cell Line |
|---|---|---|
| 5a | 2.56 | NCI-H460 |
| 5b | 3.00 | HepG2 |
| 5c | 3.08 | HCT-116 |
This table summarizes the cytotoxic activities observed in the study, demonstrating the potential of these compounds as effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Substituent Analysis of Thieno[2,3-d]pyrimidinone Derivatives
Key Observations :
Physicochemical Properties :
- Lipophilicity : The benzodioxol and furan groups increase aromaticity, likely enhancing membrane permeability but reducing aqueous solubility.
- Stability : The allyl group may confer susceptibility to oxidation, necessitating stabilization strategies in formulation.
- Acid Dissociation Constant (pKa) : Predicted pKa of -0.90 (similar to ) suggests neutrality under physiological conditions, favoring cellular uptake .
Pharmacological Activity Comparison
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone is a heterocyclic organosulfur compound with potential therapeutic applications. Its structural complexity and unique functional groups suggest various biological activities, particularly in pharmacology.
Chemical Structure
The compound has the following chemical formula: . It features a benzodioxole moiety, a furanyl group, and a thieno[2,3-d]pyrimidinone core, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-(1,3-benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone exhibit significant antimicrobial properties. A study found that derivatives of thieno[2,3-d]pyrimidinones showed potent antibacterial and antifungal activities against various strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Inhibition of Cytochrome P450
Another significant aspect of this compound's biological activity is its potential to inhibit cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics and drug interactions .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzodioxole and thieno[2,3-d]pyrimidinone structures suggests that it may act through multiple pathways:
- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, it may alter the metabolic pathways of other drugs.
- Antimicrobial Mechanism : The structural components may disrupt bacterial cell wall synthesis or function as enzyme inhibitors within microbial cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various derivatives of thieno[2,3-d]pyrimidinones, one derivative showed remarkable efficacy against resistant strains of Staphylococcus aureus. The study indicated that the compound's mechanism involved disrupting the bacterial membrane integrity .
Case Study 2: Pharmacokinetics
A pharmacokinetic study highlighted that compounds with similar structures exhibited altered absorption rates when co-administered with common antibiotics. This suggests that the compound could influence the bioavailability of other drugs through competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
